Avobenzone Avobenzone Avobenzone is a member of dihydrochalcones.
Avobenzone is dibenzoyl methane derivative. It is oil soluble ingredient. Avobenzone has the ability to absorb ultraviolet light over wider range of wavelengths. It is included in many commercially available sunscreens which are used as wide spectrum sunscreens. Avobenzone is very sensitive to light, to increase its stability and duration of action, photostablizers are added in the sunscreen product. Avobenzone has an absorption maximum of 357 nm. Sunscreens containing avobenzone is indicated for providing protection from the sun. In addition to limiting the skin's exposure to the sun, using sunscreen agents may help reduce long-term sun damage such as premature aging of the skin and skin cancer.
Avobenzone is a sunscreen blocker. Avobenzone is a topical, broad range UV protector and blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on skin. (NCI05)
See also: Avobenzone; Dimethicone; Homosalate; Octisalate (component of); Avobenzone; Octinoxate; Oxybenzone (component of); Avobenzone; ecamsule; octocrylene (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 23644-60-2
VCID: VC13311898
InChI: InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC
Molecular Formula: C20H22O3
Molecular Weight: 310.4 g/mol

Avobenzone

CAS No.: 23644-60-2

Cat. No.: VC13311898

Molecular Formula: C20H22O3

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

Avobenzone - 23644-60-2

Specification

CAS No. 23644-60-2
Molecular Formula C20H22O3
Molecular Weight 310.4 g/mol
IUPAC Name 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione
Standard InChI InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3
Standard InChI Key XNEFYCZVKIDDMS-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC
Colorform Crystals from methanol
Off-white to yellowish, crystalline powde
Melting Point 83.5 °C

Introduction

Chemical and Physical Properties of Avobenzone

Avobenzone (C20_{20}H22_{22}O3_3) is a dibenzoylmethane derivative with a molecular weight of 310.39 g/mol. Its crystalline structure facilitates UV absorption through conjugated π-electron systems. Key physicochemical properties include:

PropertyValueSource
Melting Point81–84°C
Boiling Point463.6±35.0°C (predicted)
Density1.079 g/cm³
SolubilityChloroform, DMSO, Methanol
logP (Octanol-Water)6.1
λmax (Ethanol)356 nm
pKa9.74±0.13

Avobenzone exists in keto-enol tautomeric forms, with the enol form responsible for UV absorption. Its photolability stems from isomerization under UV exposure, leading to rapid degradation unless stabilized .

Avobenzone primarily absorbs UVA-I rays (340–400 nm), which penetrate the dermis and contribute to oxidative stress and collagen degradation . Unlike physical blockers like zinc oxide (ZnO) and titanium dioxide (TiO2_2), avobenzone operates via electronic excitation, converting UV energy into heat through a photo-induced tautomerization process .

Comparative UVA Protection

A 2010 study compared avobenzone (3%) with ZnO (5%) and TiO2_2 (5%) in vitro and in vivo :

  • UVA Attenuation (360–400 nm): Avobenzone and ZnO reduced transmission by 85–90%, versus 50–60% for TiO2_2.

  • UVA Protection Factor (PFA): Avobenzone formulations achieved PFAs of 12–15, surpassing TiO2_2 (PFAs 4–6) and matching ZnO .

Photostability Challenges and Stabilization Strategies

Degradation Mechanisms

Avobenzone degrades via:

  • Photo-isomerization: Reversible enol-to-keto tautomerization reduces UV absorption .

  • Free radical cleavage: Irreversible bond breakage generates reactive byproducts (e.g., benzaldehyde) .

Stabilization Technologies

MethodMechanismEfficacy ImprovementSource
OctocryleneEnergy transfer quenching60–70% retention
Tinosorb® S (Bemotrizinol)Triazine-based UV absorber90% retention
Encapsulation (Parsol® Shield)Lipid matrix protection80% retention
SolaStay® S1Radical scavenging75% retention

Encapsulation also reduces avobenzone’s interaction with metal oxides, which accelerate degradation .

Formulation Synergies and Limitations

Avobenzone is frequently combined with:

  • Octocrylene: Stabilizes avobenzone and provides UVB protection .

  • Oxybenzone: Enhances broad-spectrum coverage but raises endocrine disruption concerns .

  • Zinc Oxide: Hybrid formulations improve UVA-I protection and photostability .

Notably, octyl methoxycinnamate (OMC) destabilizes avobenzone, reducing its half-life by 40% .

Regulatory Landscape and Alternatives

FDA and EU Regulations

RegionMax ConcentrationStabilization RequirementsUVA/UVB Ratio
FDA3%Mandatory photostability0.7–0.9
EU5%Tinosorb® combinations≥1/3

The EU approves superior UVA filters like Tinosorb® S, absent in U.S. sunscreens due to FDA backlog .

Emerging Alternatives

  • Methylene Bis-Benzotriazolyl Tetramethylbutylphenol (Tinosorb® M): Combines UV absorption and stabilization .

  • Eusolex® UV-Pearls: Encapsulated avobenzone with 50% lower environmental leakage .

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